Cas no 1207036-14-3 (2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide)
![2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide structure](https://ja.kuujia.com/scimg/cas/1207036-14-3x500.png)
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide 化学的及び物理的性質
名前と識別子
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- 2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide
- 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- F2964-1964
- 1207036-14-3
- 2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide
- AKOS024477228
- CCG-312019
- 2-[[1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl]thio]-N-methylacetamide
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- インチ: 1S/C15H19N3O2S/c1-16-14(19)11-21-15-17-10-13(18(15)8-9-20-2)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19)
- InChIKey: VTSRXSGXILWGGG-UHFFFAOYSA-N
- ほほえんだ: C(NC)(=O)CSC1N(CCOC)C(C2=CC=CC=C2)=CN=1
計算された属性
- せいみつぶんしりょう: 305.11979803g/mol
- どういたいしつりょう: 305.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 14.81±0.46(Predicted)
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-1964-4mg |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1207036-14-3 | 90%+ | 4mg |
$99.0 | 2023-04-29 | |
Life Chemicals | F2964-1964-40mg |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1207036-14-3 | 90%+ | 40mg |
$210.0 | 2023-04-29 | |
Life Chemicals | F2964-1964-3mg |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1207036-14-3 | 90%+ | 3mg |
$94.5 | 2023-04-29 | |
Life Chemicals | F2964-1964-10mg |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1207036-14-3 | 90%+ | 10mg |
$118.5 | 2023-04-29 | |
Life Chemicals | F2964-1964-50mg |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1207036-14-3 | 90%+ | 50mg |
$240.0 | 2023-04-29 | |
Life Chemicals | F2964-1964-2μmol |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1207036-14-3 | 90%+ | 2μl |
$85.5 | 2023-04-29 | |
Life Chemicals | F2964-1964-75mg |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1207036-14-3 | 90%+ | 75mg |
$312.0 | 2023-04-29 | |
Life Chemicals | F2964-1964-2mg |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1207036-14-3 | 90%+ | 2mg |
$88.5 | 2023-04-29 | |
Life Chemicals | F2964-1964-25mg |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1207036-14-3 | 90%+ | 25mg |
$163.5 | 2023-04-29 | |
Life Chemicals | F2964-1964-30mg |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide |
1207036-14-3 | 90%+ | 30mg |
$178.5 | 2023-04-29 |
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamideに関する追加情報
2-{[1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide: A Comprehensive Overview
The compound 2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide, identified by the CAS number 1207036-14-3, is a highly specialized organic compound with a complex structure and diverse applications. This molecule belongs to the class of imidazole derivatives, which are widely studied for their unique chemical properties and potential biological activities. The compound's structure incorporates several functional groups, including an imidazole ring, a methoxyethyl group, a sulfanyl (thioether) group, and an N-methylacetamide moiety. These features contribute to its versatility in various chemical and biological contexts.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. The synthesis of 2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide involves a multi-step process that begins with the preparation of the imidazole core. This is followed by the introduction of the methoxyethyl and phenyl substituents, which are strategically positioned to enhance the molecule's stability and reactivity. The final step involves the coupling of the sulfanyl group with the N-methylacetamide moiety, resulting in a highly functionalized compound.
The structural complexity of this compound makes it an intriguing subject for both academic and industrial research. Its imidazole ring is known for its aromaticity and ability to participate in hydrogen bonding, which are critical for its interactions with biological systems. The presence of the methoxyethyl group introduces additional flexibility and hydrophilicity to the molecule, potentially enhancing its solubility in various solvents. Furthermore, the sulfanyl group contributes to the molecule's thiol-like reactivity, enabling it to participate in redox reactions and forming disulfide bonds under certain conditions.
Recent studies have highlighted the potential of 2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide in drug discovery efforts. Its unique combination of functional groups makes it a promising candidate for targeting specific biological pathways. For instance, researchers have explored its ability to inhibit enzymes involved in inflammation and oxidative stress, suggesting its potential as an anti-inflammatory or antioxidant agent. Additionally, preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption and bioavailability profiles, further supporting its suitability for therapeutic applications.
In addition to its biological applications, this compound has also found utility in materials science. Its ability to form stable covalent bonds through its sulfanyl group has led to its use in polymer chemistry, where it serves as a cross-linking agent or a building block for advanced materials. Recent research has demonstrated its potential in creating stimuli-responsive polymers that can undergo reversible changes in response to environmental cues such as temperature or pH levels.
The environmental impact of this compound is another area of active research. As concerns about chemical sustainability grow, scientists are investigating methods to minimize waste and improve the eco-friendliness of synthetic processes. The synthesis of 2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide has been optimized to reduce solvent usage and improve atom economy, aligning with green chemistry principles.
In conclusion, 2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-y}lsulfanyl}-N-methylacetamide (CAS No: 1207036-14-3) is a multifaceted compound with significant potential across various fields. Its intricate structure enables diverse chemical reactivity and biological interactions, making it a valuable tool for researchers in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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